

comparative toxicity of HEAA and other diethylene glycol metabolites

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Compound of Interest

Compound Name: (2-Hydroxyethoxy)acetic acid

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A Comparative Guide to the Toxicity of Diethylene Glycol Metabolites: HEAA vs. Other Metabolites

For researchers, scientists, and drug development professionals, understanding the toxic profiles of diethylene glycol (DEG) metabolites is crucial for safety assessment and mechanistic studies. This guide provides an objective comparison of the toxicity of 2-(2-hydroxyethoxy)acetic acid (HEAA) and other key metabolites of DEG, supported by experimental data.

Comparative Toxicity Data

The acute oral toxicity of diethylene glycol metabolites has been a subject of investigation to understand the overall toxicity of the parent compound. The following table summarizes the available quantitative toxicity data for the primary metabolites, diglycolic acid (DGA), and provides a qualitative assessment for HEAA based on current research.

Metabolite	Chemical Structure	Acute Oral LD50 (Rat)	Key Toxicological Findings
2-(2-hydroxyethoxy)acetic acid (HEAA)	<chem>C4H8O4</chem>	Data not available	Considered the major metabolite of DEG and is responsible for metabolic acidosis.[1][2] In vitro studies on human kidney cells suggest it is significantly less cytotoxic than DGA, with some studies reporting no cellular toxicity.[3][4]
Diglycolic acid (DGA)	<chem>C4H6O5</chem>	500 mg/kg	Implicated as the primary mediator of the severe renal toxicity seen in DEG poisoning.[3][4] It accumulates in kidney tissue and induces necrosis in human proximal tubule cells.[4][5][6]

Experimental Protocols

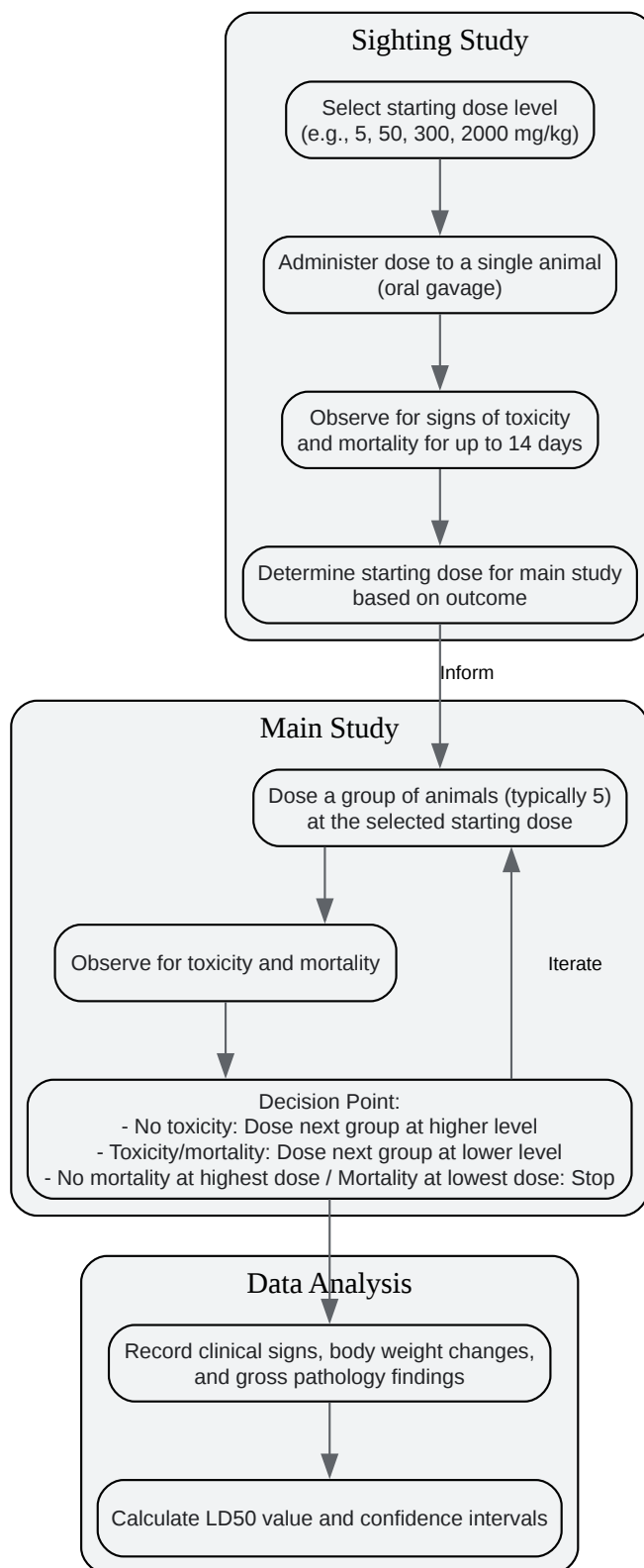
The following are detailed methodologies for key experiments cited in the toxicological assessment of DEG metabolites.

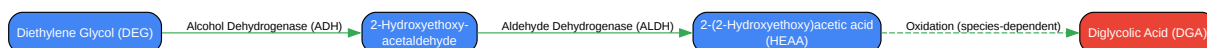
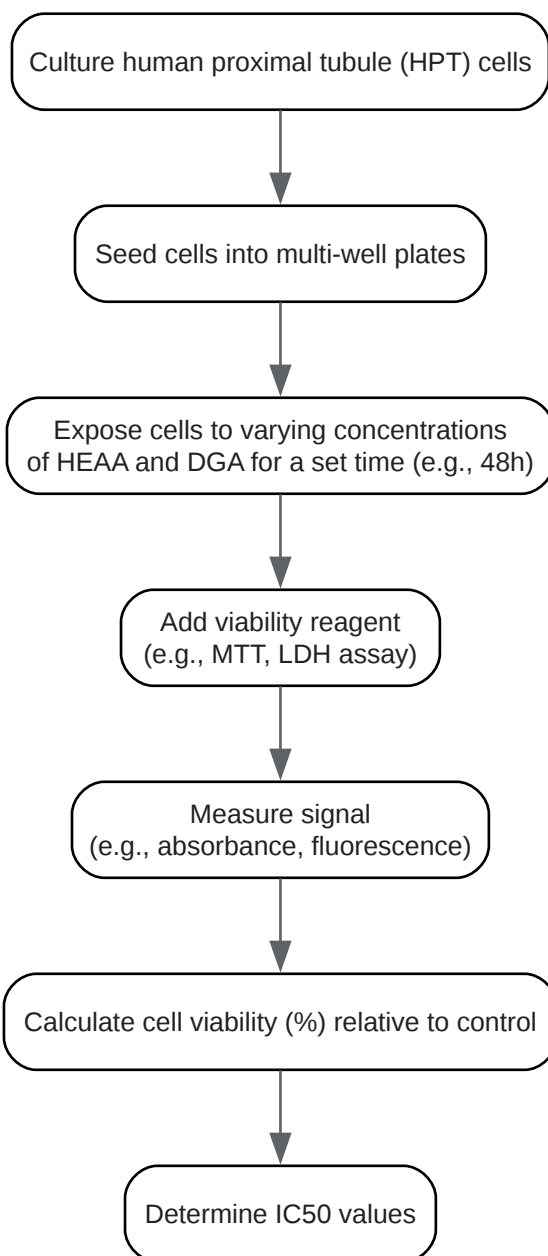
Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 420)

The acute oral toxicity of a substance is typically determined using a standardized protocol, such as the OECD Test Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure).

Objective: To determine the dose of a substance that causes mortality in 50% of the test animals (LD50) after a single oral administration.

Experimental Workflow:





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- 3. Diglycolic acid is the nephrotoxic metabolite in diethylene glycol poisoning inducing necrosis in human proximal tubule cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [comparative toxicity of HEAA and other diethylene glycol metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083110#comparative-toxicity-of-heaa-and-other-diethylene-glycol-metabolites]

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